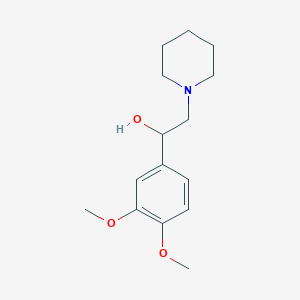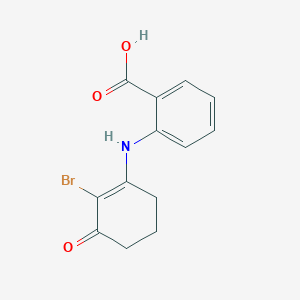
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol is an organic compound that features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, a piperidine ring, and an ethan-1-ol moiety
準備方法
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated compound.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may play a role in binding to these targets, while the methoxy groups and hydroxyl group contribute to the compound’s overall pharmacophore. The exact pathways and targets depend on the specific biological context in which the compound is studied.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol can be compared to other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol: This compound has a morpholine ring instead of a piperidine ring, which may alter its pharmacological properties.
1-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-ol: The pyrrolidine ring in this compound provides a different steric and electronic environment, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-18-14-7-6-12(10-15(14)19-2)13(17)11-16-8-4-3-5-9-16/h6-7,10,13,17H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSBHJYKSBATJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)

![3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2974125.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B2974127.png)
![(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2974129.png)
![4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine](/img/structure/B2974131.png)
![1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B2974133.png)
![3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2974134.png)
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2974135.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2974137.png)
![2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B2974139.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2974140.png)
